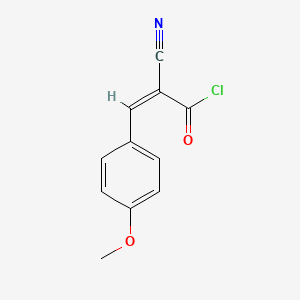

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride

CAS No.: 1089305-25-8

Cat. No.: VC4780888

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1089305-25-8 |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 |

| IUPAC Name | (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6- |

| Standard InChI Key | UZSAZHVTRXUECQ-TWGQIWQCSA-N |

| SMILES | COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl |

Introduction

Structural and Stereochemical Characteristics

The molecular structure of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride (C₁₁H₈ClNO₂) features:

-

A propenoyl chloride backbone with a chlorine atom at the carbonyl position.

-

A cyano group (-C≡N) at the α-position, enhancing electrophilicity at the carbonyl carbon.

-

A 4-methoxyphenyl group substituted at the β-position, contributing steric and electronic effects.

-

A Z-configuration (cis) at the C2–C3 double bond, which influences molecular geometry and intermolecular interactions .

The Z-isomer’s stereochemistry reduces molecular symmetry compared to the E-isomer, potentially altering crystallization behavior and solubility. Computational modeling suggests intramolecular hydrogen bonding between the carbonyl oxygen and the methoxy group may stabilize the Z-configuration under specific conditions .

Synthesis and Manufacturing

While direct synthetic routes for the Z-isomer are sparsely documented, plausible methodologies include:

Acyl Chloride Formation from Carboxylic Acid Precursors

-

Precursor: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid.

-

Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Mechanism: Nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine .

Reaction Scheme:

Stereoselective Synthesis Challenges

-

The Z-configuration requires controlled reaction conditions to prevent isomerization to the thermodynamically favored E-isomer.

-

Low temperatures (-10°C to 0°C) and aprotic solvents (e.g., dichloromethane) may favor Z-selectivity during acylation .

Physicochemical Properties

Key properties inferred from analogous E-isomers and computational predictions include:

Notes:

-

The Z-isomer’s melting point is theorized to be lower than the E-isomer due to reduced crystal packing efficiency.

-

Vapor pressure at 25°C is negligible, aligning with typical acyl chloride behavior .

Chemical Reactivity and Applications

Nucleophilic Acyl Substitution

The acyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols) to yield amides, esters, or ketones:

The electron-withdrawing cyano group accelerates reactivity by polarizing the carbonyl bond .

Conjugated System Participation

The α,β-unsaturated system participates in Michael additions or Diels-Alder reactions, enabling access to polycyclic architectures.

Pharmaceutical and Material Science Applications

-

Drug Intermediate: Potential building block for kinase inhibitors or anti-inflammatory agents, analogous to JAK inhibitors .

-

Polymer Chemistry: May serve as a monomer for conductive polymers due to its conjugated π-system.

Research Gaps and Future Directions

-

Stereochemical Stability: Investigations into Z→E isomerization kinetics under thermal or photolytic conditions.

-

Biological Activity: Screening for antimicrobial or anticancer properties leveraging the cyano-enone motif.

-

Catalytic Applications: Exploration in asymmetric synthesis as a chiral acylating agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume